5,6,7,8-四氢喹啉-6-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

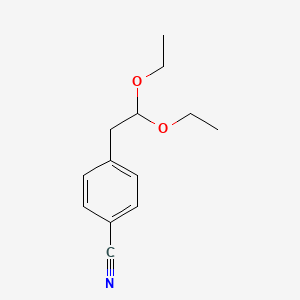

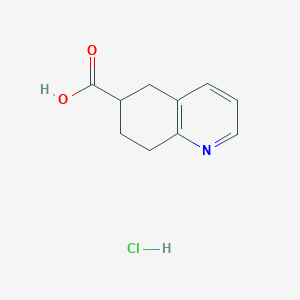

The compound "5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride" is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline system that has been fully hydrogenated at the 5, 6, 7, and 8 positions. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored in various studies. For instance, the synthesis of related tetrahydroisoquinolines involved the reaction of starting compounds with N-aryl-2-chloroacetamides, followed by intramolecular cyclization to produce tetrahydrothieno[2,3-c]isoquinolines . Another study reported the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid through a Pictet-Spengler reaction followed by catalytic dehalogenation . Additionally, tetrahydroquinoline-8-carboxamides and thio-carboxamides were synthesized from the 8-lithio-derivative of tetrahydroquinolines . These methods demonstrate the versatility in synthesizing tetrahydroquinoline derivatives, which may be applicable to the synthesis of "5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride".

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been characterized using various analytical techniques. X-ray diffraction analysis was used to determine the crystal structure of some newly synthesized tetrahydroisoquinolines . Similarly, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established through X-ray structural analysis . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives undergo various chemical reactions. For example, substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters were prepared and then converted into amides, nitriles, and thioamides . In another study, substituted hydrazides of 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid were synthesized and characterized for their antibacterial and anti-inflammatory activities . These reactions demonstrate the reactivity of tetrahydroquinoline derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their structure. The IR and NMR spectroscopy data are used to confirm the structures and provide insight into the functional groups present in these compounds . The solubility of these compounds in various solvents, as reported in the literature, is also an important aspect of their chemical properties, affecting their applications in synthesis and pharmaceuticals.

科学研究应用

合成和药理活性

- 5,6,7,8-四氢喹啉衍生物因其药理活性而受到探索。Smirnova 等人(1998 年)合成了 2-氯-5,6,7,8-四氢喹啉-4-羧酸的取代腙,显示出抗菌、抗炎、镇痛和抗惊厥活性 (Smirnova 等,1998)。

分子和晶体结构

- Rudenko 等人(2012 年)的研究涉及合成 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸甲酯,包括通过 X 射线结构分析确定分子和晶体结构 (Rudenko 等,2012)。

酯的制备和反应

- Crossley 等人(1976 年)制备了一系列取代的 5,6,7,8-四氢喹啉-8-羧酸酯,将它们转化为酰胺、腈和硫代酰胺,突出了多功能的化学转化 (Crossley 等,1976)。

量子化学计算和合成

- Rudenko 等人(2012 年)还探索了 2-取代 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸的合成,提出了基于从头算量子化学计算的形成机理 (Rudenko 等,2012)。

氧化脱羧

- Coutts 等人(1980 年)研究了四氢异喹啉-1-羧酸的氧化脱羧,提供了对类似化合物的化学性质的见解 (Coutts 等,1980)。

安全和危害

The safety information for “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride” indicates that it is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

5,6,7,8-tetrahydroquinoline-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJRJXYHENDVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)